molecular formula C19H20BrFN2OS B2445413 3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106751-59-0

3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2445413
CAS RN: 1106751-59-0
M. Wt: 423.34
InChI Key: QVVIHTPFCMNYQQ-UHFFFAOYSA-M
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Description

3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C19H20BrFN2OS and its molecular weight is 423.34. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • The compound is involved in the field of organic synthesis, particularly in the creation of imidazo[2,1-b][1,3]thiazin derivatives. These derivatives are characterized through various techniques such as IR, 1H-NMR, 13C-NMR, and LCMS spectral data to ensure their proper structural identification (Umesha Kundapur et al., 2012).

Potential Pharmacological Properties

  • Novel imidazo[2,1-b][1,3]thiazine derivatives, potentially related structurally to the queried compound, have shown promise as anti-inflammatory agents. The derivatives were studied for their drug-like properties and pharmacological potential, indicating a direction for further research in medicinal chemistry (2022).
  • Another study focused on the synthesis of (benzo)imidazo[2,1-b][1,3]thiazines and their growth regulatory activity, implying the compound’s relevance in biological studies related to growth regulation (N. Slyvka et al., 2022).

Structural Studies

  • The compound's structural family has been studied for its unique [6-5] fused-ring system, providing insights into the spatial arrangement and potential reactivity of these chemical structures (J. Gallagher et al., 2007).

Antimicrobial and Anticancer Activity

  • Some derivatives of imidazo[2,1-b]thiazole, structurally similar to the queried compound, have been synthesized and shown to exhibit in vitro antimicrobial activity, indicating their potential use in developing new antimicrobial agents (S. Demchenko et al., 2020).

properties

IUPAC Name

3-(4-fluorophenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN2OS.BrH/c1-14-4-2-5-17(12-14)21-13-19(23,15-6-8-16(20)9-7-15)22-10-3-11-24-18(21)22;/h2,4-9,12,23H,3,10-11,13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVIHTPFCMNYQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

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